Cas no 2171904-10-0 (5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}-4-methylpentanoic acid)

5-{5-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}-4-methylpentanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclohexenyl backbone and a 4-methylpentanoic acid side chain, offering unique steric and conformational properties for peptide design. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, enabling selective deprotection under mild basic conditions. This compound is particularly valuable for introducing constrained cyclohexenyl motifs into peptide sequences, which can enhance stability and modulate biological activity. Its well-defined reactivity and purity make it suitable for research requiring precise control over peptide secondary structure and pharmacophore optimization.
5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}-4-methylpentanoic acid structure
2171904-10-0 structure
Product name:5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}-4-methylpentanoic acid
CAS No:2171904-10-0
MF:C28H32N2O5
MW:476.564087867737
CID:5943107
PubChem ID:165564676

5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}-4-methylpentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}-4-methylpentanoic acid
    • EN300-1555533
    • 2171904-10-0
    • 5-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}-4-methylpentanoic acid
    • Inchi: 1S/C28H32N2O5/c1-18(13-14-26(31)32)16-29-27(33)19-7-6-8-20(15-19)30-28(34)35-17-25-23-11-4-2-9-21(23)22-10-3-5-12-24(22)25/h2-6,8-12,18-20,25H,7,13-17H2,1H3,(H,29,33)(H,30,34)(H,31,32)
    • InChI Key: XKNVPCUDAMEJIF-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CCC(C(NCC(C)CCC(=O)O)=O)C1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 476.23112213g/mol
  • Monoisotopic Mass: 476.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 10
  • Complexity: 761
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 105Ų

5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}-4-methylpentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1555533-2.5g
5-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}-4-methylpentanoic acid
2171904-10-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1555533-0.25g
5-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}-4-methylpentanoic acid
2171904-10-0
0.25g
$3099.0 2023-06-05
Enamine
EN300-1555533-1.0g
5-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}-4-methylpentanoic acid
2171904-10-0
1g
$3368.0 2023-06-05
Enamine
EN300-1555533-0.05g
5-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}-4-methylpentanoic acid
2171904-10-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1555533-50mg
5-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}-4-methylpentanoic acid
2171904-10-0
50mg
$2829.0 2023-09-25
Enamine
EN300-1555533-500mg
5-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}-4-methylpentanoic acid
2171904-10-0
500mg
$3233.0 2023-09-25
Enamine
EN300-1555533-5000mg
5-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}-4-methylpentanoic acid
2171904-10-0
5000mg
$9769.0 2023-09-25
Enamine
EN300-1555533-250mg
5-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}-4-methylpentanoic acid
2171904-10-0
250mg
$3099.0 2023-09-25
Enamine
EN300-1555533-2500mg
5-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}-4-methylpentanoic acid
2171904-10-0
2500mg
$6602.0 2023-09-25
Enamine
EN300-1555533-0.5g
5-{[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohex-3-en-1-yl]formamido}-4-methylpentanoic acid
2171904-10-0
0.5g
$3233.0 2023-06-05

Additional information on 5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}-4-methylpentanoic acid

Introduction to 5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}-4-methylpentanoic Acid (CAS No. 2171904-10-0)

5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}-4-methylpentanoic acid, identified by its CAS number 2171904-10-0, is a sophisticated compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The intricate structure of this molecule, characterized by its multi-functional groups, contributes to its unique chemical properties and potential therapeutic applications.

The molecular framework of 5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}-4-methylpentanoic acid includes a cyclohexenone core, which is a common motif in bioactive molecules. This core is further modified with an amino group that is protected by a methoxycarbonyl (Moc) group, a strategy often employed in peptide synthesis to enhance stability during handling and purification. The presence of a fluorenylmethoxycarbonyl moiety suggests that this compound may be used in the synthesis of peptide mimetics or as an intermediate in the development of more complex protein-based therapeutics.

In recent years, there has been a surge in interest regarding the development of novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The structural features of 5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}-4-methylpentanoic acid make it a candidate for such applications. Specifically, the fluorene group is known for its ability to enhance the solubility and bioavailability of molecules, while the cyclohexenone ring provides a scaffold for further chemical modifications that can fine-tune biological activity.

One of the most compelling aspects of this compound is its potential as a tool for drug discovery. The combination of structural complexity and functional diversity allows researchers to explore various pharmacophores within a single molecule. This approach is particularly valuable in medicinal chemistry, where the identification of novel lead compounds is crucial for developing new treatments. The use of computational methods, such as molecular docking and virtual screening, has become increasingly prevalent in the identification of promising candidates like 5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}-4-methylpentanoic acid.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, has enabled the construction of complex molecular architectures with greater efficiency. These techniques are essential for producing molecules like 5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-ylformamido}-4-methylpentanoic acid, which are critical for advancing our understanding of biological processes and developing new therapeutic agents.

In the context of current research, there is growing evidence suggesting that compounds with similar structural motifs can interact with specific targets in the body to modulate disease-related pathways. For instance, studies have shown that certain fluorene derivatives can inhibit enzymes involved in cancer progression or modulate inflammatory responses. The presence of these functional groups in 5-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohex-3-en-1-yformamido}-4-methylpentanoic acid suggests that it may exhibit similar properties, making it a valuable candidate for further investigation.

The development of new drugs often involves rigorous testing to assess their safety and efficacy. Preclinical studies are conducted to evaluate the pharmacokinetic and pharmacodynamic properties of potential therapeutic agents before they are tested in humans. In vitro assays are commonly used to screen compounds like 5-{5-({(9H-fluoren)-9-y)methoxycarbonyl}aminocyclohex)-3-enylformamido}-4-methylpentanoic acid for their ability to interact with biological targets and modulate cellular processes. These studies provide critical insights into the potential therapeutic value of new compounds.

The role of computational chemistry in drug discovery cannot be overstated. Advanced modeling techniques allow researchers to predict how molecules will behave in biological systems without the need for extensive experimental testing. This approach not only accelerates the drug discovery process but also reduces costs associated with traditional methods. The use of computational tools has been instrumental in identifying promising candidates like 5-{5-({(9H-fluoren)-9-y)methoxycarbonyl}aminocyclohex)-3-enylformamido}-4-methylpentanoic acid, which have gone on to show significant potential in preclinical studies.

In conclusion, 5-{5--{(9H-fluoren-9-y)methoxycarbonyl}cyclohex-3--1-yformamido}<>4-methylpentanoic acid (CAS No.>2171904-10.0) represents an exciting advancement in pharmaceutical chemistry and biomedicine. Its complex structure and functional diversity make it a promising candidate for further research into novel therapeutic agents. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in the development of new treatments for various diseases.

Recommend Articles

Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd